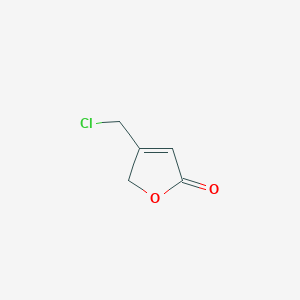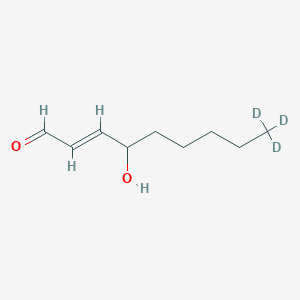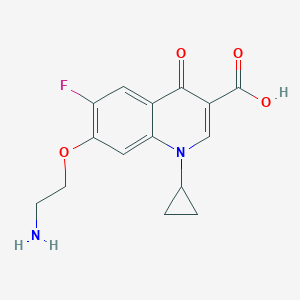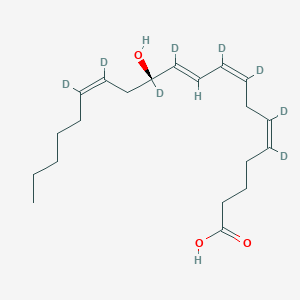
1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione” is not available. The closest compound I found is “1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride” with a molecular weight of 229.64 (free base basis) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not available. The closest compound I found is “1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride” with a melting point of 209-213 °C (lit.) .
Scientific Research Applications
Diketopyrrolopyrroles Synthesis and Optical Properties
Diketopyrrolopyrroles, closely related to 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione, are extensively utilized in the development of high-quality pigments and various electronic devices due to their significant optical properties. These compounds exhibit strong absorption shifts and increased two-photon absorption cross-sections, attributed to their extended chromophore structure. Their synthesis combines straightforward methods with excellent stability and near-unity fluorescence quantum yield, highlighting their potential for broader real-world applications (Grzybowski & Gryko, 2015).
Conjugated Polymers and Electronic Devices
This compound and its derivatives, such as isoDPP, BDP, and NDP, serve as crucial building blocks in conjugated polymers for electronic devices. The structural similarity to diketopyrrolopyrrole (DPP) and the potential for better performance in electronic applications are noted, with emphasis on their distinct optical and electrochemical characteristics. These polymers, synthesized since 2011, exhibit potential in enhancing the performance of electronic devices, although they have not yet received the attention they deserve (Deng et al., 2019).
Pyrrolidine in Drug Discovery
The pyrrolidine scaffold, including structures such as this compound, plays a significant role in medicinal chemistry, leading to the development of compounds for treating various human diseases. The flexibility offered by the sp3-hybridization and the potential for exploring pharmacophore space make it a valuable component in designing new drugs. The diversity in the biological activity of compounds containing the pyrrolidine ring highlights its importance in the development of novel therapeutics (Li Petri et al., 2021).
Hybrid Catalysts in Medicinal Chemistry
The pyranopyrimidine core, related to this compound, is crucial for the medicinal and pharmaceutical industry, showing broad applicability in synthetic pathways. Recent advancements in the synthesis of pyranopyrimidine scaffolds using diversified hybrid catalysts demonstrate the potential for developing lead molecules in pharmaceuticals. This review emphasizes the importance of such structures in creating new medicinal compounds and outlines the synthetic pathways employed (Parmar et al., 2023).
Mechanism of Action
Target of Action
A structurally similar compound,(S)-N-(1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl)-4-(4-(3-chlorophenyl)-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide, targets the Mitogen-activated protein kinase 1 . This protein plays a crucial role in cellular signaling pathways, regulating cell growth, proliferation, differentiation, migration, and apoptosis .
Mode of Action
Similar compounds like gefitinib selectively inhibit the tyrosine kinases associated with the epidermal growth factor receptor (egfr-tk), thereby inhibiting downstream signaling cascades and malignant cell proliferation .
Biochemical Pathways
The inhibition of egfr-tk by similar compounds can affect multiple downstream pathways, including the pi3k/akt and mapk pathways, which are critical for cell survival and proliferation .
Result of Action
The inhibition of egfr-tk by similar compounds can result in the inhibition of malignant cell proliferation .
Safety and Hazards
The safety and hazards of “1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione” are not available. A related compound “1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride” is used in laboratory chemicals, and it’s recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO2/c11-7-5-6(1-2-8(7)12)13-9(14)3-4-10(13)15/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALVOABWAGKNIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337516 |
Source


|
| Record name | 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134220-37-4 |
Source


|
| Record name | 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

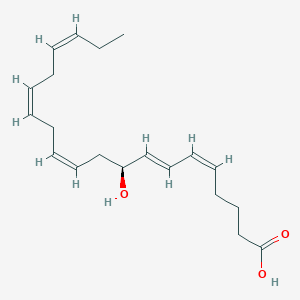
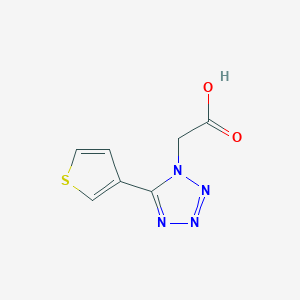
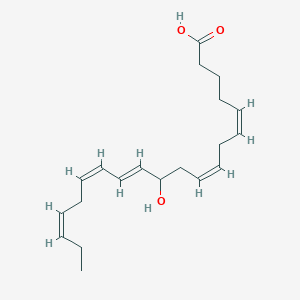
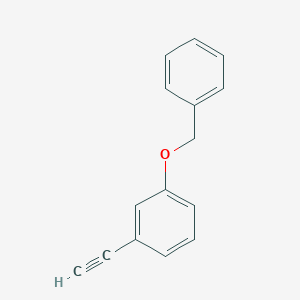
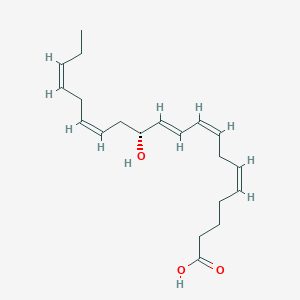

![2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B163518.png)

